molecular formula C18H25N3O4S B2554558 N-cyclohexyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide CAS No. 941945-50-2

N-cyclohexyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide

Cat. No. B2554558
CAS RN: 941945-50-2
M. Wt: 379.48
InChI Key: JNAQSSDRFVMXRL-UHFFFAOYSA-N
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Description

N-cyclohexyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide, also known as CX-5461, is a small molecule inhibitor that selectively targets RNA polymerase I (Pol I) transcription in cancer cells. Pol I is responsible for the synthesis of ribosomal RNA (rRNA), which is essential for the growth and proliferation of cancer cells. CX-5461 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Scientific Research Applications

Copper(II)-Catalyzed Remote Sulfonylation of Aminoquinolines

The research conducted by Xia et al. (2016) on the sulfonylation of N-(quinolin-8-yl)benzamide derivatives highlights the utility of sodium sulfinates in generating sulfide sources for the synthesis of various derivatives, including potentially N-cyclohexyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide. This method is noted for its environmental friendliness and the production of less unpleasantly odorous byproducts, marking an improvement in the synthesis of sulfonylated quinolines (Xia et al., 2016).

Radical Cyclization to Spirocyclohexadienones

Gonzalez-Lopez de Turiso and Curran (2005) investigated the cyclization of aryl radicals leading to the creation of spirocyclohexadienone rings. This process is applicable to the synthesis of compounds with structural similarities to this compound, demonstrating a versatile approach to constructing complex organic frameworks with potential bioactivity (Gonzalez-Lopez de Turiso & Curran, 2005).

Synthesis of Ionic Liquids

Fringuelli et al. (2004) explored the aminolysis of 1,2-epoxides as a key step in synthesizing a new class of ionic liquids, illustrating an innovative approach to developing materials that could be relevant to the applications of this compound in creating environmentally friendly ionic liquids (Fringuelli et al., 2004).

Antagonistic Properties against NMDA and AMPA Receptors

Research by Hays et al. (1993) on N-sulfonyl derivatives of quinoxalinecarboxamide revealed their antagonistic properties at the glycine-site of NMDA and AMPA receptors, pointing to the therapeutic potential of similar compounds in neurological disorders (Hays et al., 1993).

Synthesis of Sulfonated Quinoline Diones

Wang et al. (2016) described a highly efficient method for synthesizing sulfonated quinoline dione derivatives, which could have implications for the chemical properties and applications of this compound in developing new materials or drugs (Wang et al., 2016).

properties

IUPAC Name

N-cyclohexyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S/c1-26(24,25)21-11-5-6-13-9-10-15(12-16(13)21)20-18(23)17(22)19-14-7-3-2-4-8-14/h9-10,12,14H,2-8,11H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNAQSSDRFVMXRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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